methanone CAS No. 204450-51-1](/img/structure/B14264271.png)
[(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone is a complex organic compound that features a naphthalene ring, an oxirane (epoxide) ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone typically involves the reaction of naphthalene derivatives with epoxide precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by an epoxidation reaction to form the oxirane ring. The reaction conditions often require a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce diols.
Applications De Recherche Scientifique
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity. This reactivity is exploited in various applications, including drug development and biochemical research.
Comparaison Avec Des Composés Similaires
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can be compared with other epoxide-containing compounds, such as:
Styrene oxide: Similar in structure but lacks the naphthalene ring.
Epichlorohydrin: Contains an epoxide ring but has different substituents.
Naphthalene-1,2-epoxide: Similar naphthalene structure but lacks the phenyl group.
Propriétés
Numéro CAS |
204450-51-1 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
[(2R,3S)-3-naphthalen-1-yloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-17(14-8-2-1-3-9-14)19-18(21-19)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18-19H/t18-,19-/m0/s1 |
Clé InChI |
JCEIOPSDKPXYSH-OALUTQOASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)[C@H]2[C@@H](O2)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


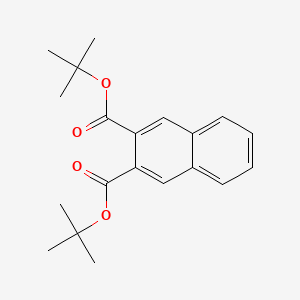
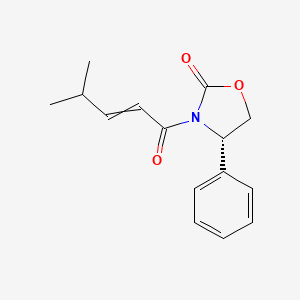
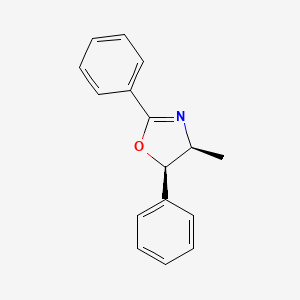
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
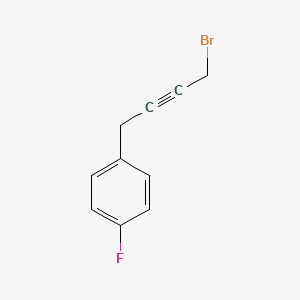


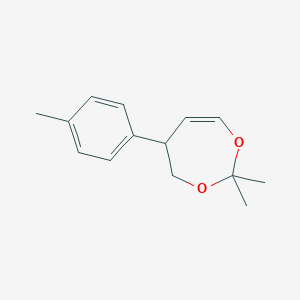


![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)

silane](/img/structure/B14264288.png)

